![molecular formula C16H15N3O B3014523 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide CAS No. 306979-36-2](/img/structure/B3014523.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a compound that likely belongs to the class of quinazolinone derivatives. Quinazolinones are a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests that it is a hybrid molecule incorporating a 5,6-dihydrobenzo[h]quinazolin-2-yl moiety and a cyclopropanecarboxamide group.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is described in the literature where quinazolin-4(3H)-ones are prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid . This method involves refluxing simple 2-aminobenzamides with orthoesters and acetic acid in ethanol. For ring-substituted and hindered 2-aminobenzamides, the reaction requires more stringent conditions, such as increased equivalents of reagents and higher temperatures in a pressure tube. The described method is tolerant of various functionalities on the benzamide, allowing for a range of structures to be synthesized .
Molecular Structure Analysis
The molecular structure of this compound would feature a bicyclic quinazolinone core with a dihydrobenzo[h] moiety indicating partial saturation in the benzene ring. The cyclopropanecarboxamide group attached to the quinazolinone core would introduce steric hindrance and could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be quite diverse. For instance, cyclopropane aldehydes can react with N'-aryl anthranil hydrazides in the presence of PTSA to form tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones . This reaction involves a domino process of imine formation and intramolecular cyclization, followed by nucleophilic ring opening of the cyclopropyl ring. Although the specific reactivity of this compound is not detailed, similar domino reactions could potentially be applied to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be characterized by various analytical techniques. Melting point, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to characterize the synthesized products . These techniques provide information on the purity, functional groups, and molecular structure of the compounds. The presence of a cyclopropane ring in this compound would likely influence its physical properties, such as melting point and solubility, due to the ring strain and lipophilicity introduced by the cyclopropane moiety.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Activities
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide derivatives have demonstrated promising anticancer and antiviral activities. A series of dihydrobenzo[h]quinazoline derivatives were synthesized using arylmethylene, thiopyrimidine, and 2-(4-(thiophen-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-ylthio) acetic acid as starting materials. These compounds were found to have good anticancer and antiviral activities, highlighting their potential in therapeutic applications (Mohamed et al., 2012).
Antiplatelet and Anti-inflammatory Activities
The compound's derivatives also exhibit significant antiplatelet and anti-inflammatory activities. A series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds were designed and synthesized, resulting in potent antiplatelet activity similar to that of ASA (Aspirin) combined with anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo et al., 2012).
Anti-tubercular Agents
Furthermore, various derivatives of this compound have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Maurya et al., 2013).
Antileishmanial Agents
Derivatives of the compound were also tested for their in vitro antileishmanial activity. Several synthesized compounds showed promising antileishmanial activity against Leishmania donovani, suggesting their potential in the treatment of leishmaniasis (Agarwal et al., 2009).
Propiedades
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)
![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

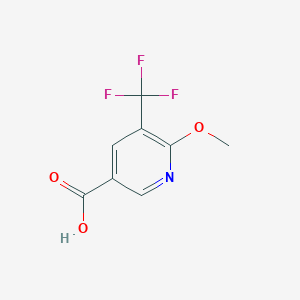
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)



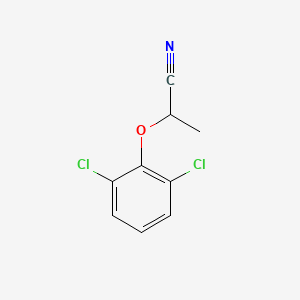
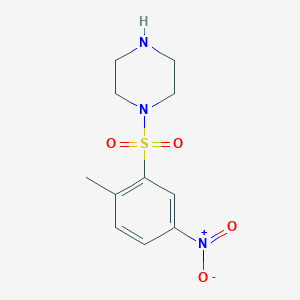
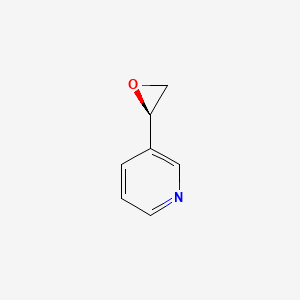
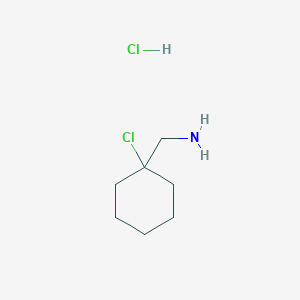
![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)